![molecular formula C11H10N2O3 B5589747 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide](/img/structure/B5589747.png)
2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
Overview
Description
2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.06914219 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyano group and a methoxy-substituted phenyl ring, which contribute to its biological activity. The presence of the hydroxyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent.
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
A comparative analysis of cytotoxicity was conducted using several cancer cell lines:
Cell Line | IC50 (µg/mL) | Control (5-FU IC50) |
---|---|---|
HCT116 | 6.76 | 77.15 |
A549 | 193.93 | 371.36 |
MDA-MB-231 | 2.43 - 7.84 | Not specified |
These results indicate that the compound exhibits lower IC50 values compared to the standard chemotherapy drug 5-fluorouracil (5-FU), suggesting a potent anticancer activity, particularly against colorectal carcinoma (HCT116) .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound enhances apoptotic action by regulating apoptotic proteins such as Bax and Bcl2, leading to increased caspase activity and cell cycle arrest .
- Gene Expression Modulation : Treatment with this compound has been shown to influence the expression levels of key genes involved in apoptosis, such as p53 and CDK4, promoting a shift towards pro-apoptotic signaling pathways .
- Molecular Interactions : Molecular docking studies indicate that the compound interacts favorably with several target proteins implicated in cancer progression, such as Caspase 9 and MDM2, with favorable Gibbs free energy scores .
Case Studies
Several studies have investigated the biological activity of related compounds and their structural analogs:
- Study on Indole Derivatives : A related study demonstrated that indole derivatives with similar structural motifs exhibited significant anticancer effects by inducing apoptosis and inhibiting tumor growth in vitro .
- Curcumin Analogues : Research on curcumin analogues revealed that compounds containing similar functional groups showed enhanced bioactivity against various cancer types, reinforcing the potential of modifying existing frameworks to improve efficacy .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its acrylamide structure allows for the formation of more complex molecules through reactions such as Michael addition and nucleophilic substitution. The presence of the cyano group enhances its electrophilic properties, making it suitable for various synthetic pathways.
Biological Research
Bioactive Potential
Research indicates that 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide exhibits significant biological activities, including:
- Antibacterial Activity : Studies have shown that derivatives of this compound demonstrate notable antibacterial effects against strains like Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4.69 µM to 13.40 µM .
- Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant capabilities, showing efficacy at concentrations around 100 µM .
Medicinal Chemistry
Therapeutic Applications
The compound has been investigated for its potential therapeutic properties in treating various diseases:
- Neurodegenerative Disorders : Its structural features suggest a possible role in drug development for conditions such as Parkinson's disease due to its ability to inhibit catechol-O-methyltransferase (COMT), an enzyme linked to dopamine metabolism .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Industrial Applications
Material Development
In the industrial sector, this compound is utilized in creating advanced materials due to its capability to form stable complexes with metals. This property is beneficial in producing catalysts and other functional materials used in various chemical processes .
Compound Name | Structure | MIC (µM) against E. coli | MIC (µM) against B. subtilis | Unique Features |
---|---|---|---|---|
This compound | C${15}$H${18}$N${2}$O${3}$ | 4.69 | 9.38 | Hydroxy and methoxy groups enhance activity |
Tetracycline | C${22}$H${24}$N${2}$O${8}$ | 70.31 | 91.40 | Broad-spectrum antibiotic |
3-Hydroxy-4-methoxyphenyl-acrylamide derivative | C${15}$H${16}$N${2}$O${3}$ | 21.00 | 27.00 | Moderate activity compared to others |
Case Studies
- Antibacterial Evaluation : A study conducted on various acrylamide derivatives noted that the compound exhibited higher antibacterial activity compared to simpler analogs, showcasing its potential as a lead compound in antibiotic development .
- Neuroprotective Effects : In vitro studies have indicated that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting a pathway for developing neuroprotective agents .
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-5-7(2-3-9(10)14)4-8(6-12)11(13)15/h2-5,14H,1H3,(H2,13,15)/b8-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWRIMMSDUGXTL-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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